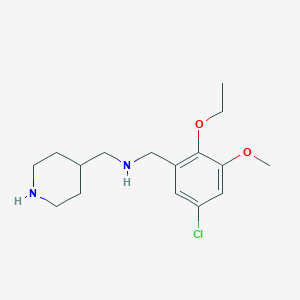
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine, also known as CEM-102, is a novel compound with potential pharmacological applications. This compound belongs to the class of amines and has a molecular weight of 417.0 g/mol. The synthesis of CEM-102 is a complex process that involves multiple steps.
作用机制
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the disruption of the bacterial ribosome and ultimately the inhibition of bacterial growth. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to have a bactericidal effect, which means that it can kill bacteria rather than just inhibiting their growth.
Biochemical and Physiological Effects
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low toxicity profile and is well-tolerated in animal studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been shown to penetrate into infected tissues, making it an attractive candidate for the treatment of bacterial infections.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial species. Additionally, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been shown to have a low risk of inducing bacterial resistance, which is a common problem with many antibiotics. However, one of the limitations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is its relatively low potency compared to other antibiotics, which may limit its use in certain clinical settings.
未来方向
There are several potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. One area of interest is the development of new formulations of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine that can improve its pharmacokinetic properties, such as its half-life and tissue distribution. Another area of research is the investigation of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine's potential use in combination with other antibiotics to enhance its antibacterial activity. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine and its potential use in the treatment of other bacterial infections.
Conclusion
In conclusion, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine is a promising compound with potential pharmacological applications. Its broad-spectrum antibacterial activity, low toxicity profile, and low risk of inducing bacterial resistance make it an attractive candidate for the treatment of bacterial infections. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine involves a multi-step process that starts with the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with piperidine in the presence of an acid catalyst. The resulting intermediate is then reacted with N-methyl-N-(trimethylsilylmethyl)amine to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine. The purity of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine can be improved by recrystallization using a suitable solvent.
科学研究应用
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has been studied extensively for its potential pharmacological applications. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine has also been investigated for its potential use in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis.
属性
产品名称 |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(4-piperidinylmethyl)amine |
|---|---|
分子式 |
C16H25ClN2O2 |
分子量 |
312.83 g/mol |
IUPAC 名称 |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C16H25ClN2O2/c1-3-21-16-13(8-14(17)9-15(16)20-2)11-19-10-12-4-6-18-7-5-12/h8-9,12,18-19H,3-7,10-11H2,1-2H3 |
InChI 键 |
HUSVMZLUZICOIA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCNCC2)Cl)OC |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B271516.png)
![2-[2-(2,5-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271520.png)





![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)
![4-methyl-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B271537.png)
![2-[2-(2,4-Dimethoxyphenyl)vinyl]quinoline](/img/structure/B271540.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
